molecular formula C10H9ClN2OS B2584563 N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide CAS No. 591251-15-9

N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide

Cat. No. B2584563
CAS RN: 591251-15-9
M. Wt: 240.71
InChI Key: FLPBTHUXQBKVFU-UHFFFAOYSA-N
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Description

“N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide” is a compound that contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . Compounds containing a benzothiazole ring have been found to exhibit a wide range of biological activities .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, benzothiazole derivatives are typically synthesized through condensation reactions . For instance, one method involves the reaction of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and others .

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound, as well as the development of synthesis methods for producing it and related compounds .

properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c11-5-9(14)12-6-10-13-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPBTHUXQBKVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide

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